

# Understanding Demeton-S-d10 Isotopic Labeling: A Technical Guide for Analytical Applications

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## Compound of Interest

Compound Name: Demeton-S-d10

Cat. No.: B15553653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Demeton-S-d10**, a deuterium-labeled isotopic variant of the organophosphate insecticide Demeton-S. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

**Demeton-S-d10** is a critical tool for enhancing the accuracy and reliability of analytical methods, particularly in mass spectrometry-based techniques. Its primary application is as an internal standard in the quantification of Demeton-S and its metabolites in various matrices, including environmental, agricultural, and biological samples. The ten deuterium atoms incorporated into its structure provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

## Core Principles of Isotopic Labeling with Demeton-S-d10

Isotopically labeled standards, such as **Demeton-S-d10**, are the gold standard for quantitative mass spectrometry. The fundamental principle lies in the co-analysis of a known concentration of the labeled standard with the sample containing the unlabeled analyte. Because **Demeton-S-d10** and Demeton-S exhibit virtually identical behavior during sample preparation (extraction, cleanup) and chromatographic separation, any analyte loss or variation in instrument response

affects both compounds equally. This co-elution and co-ionization allow for accurate quantification by calculating the ratio of the analyte's signal to that of the internal standard.

## Physicochemical and Analytical Data

The following tables summarize key quantitative data for Demeton-S and its isotopically labeled counterpart, **Demeton-S-d10**. This information is essential for method development and data interpretation.

Table 1: Physicochemical Properties

Property	Demeton-S	Demeton-S-d10
Chemical Formula	C <sub>8</sub> H <sub>19</sub> O <sub>3</sub> PS <sub>2</sub>	C <sub>8</sub> H <sub>9</sub> D <sub>10</sub> O <sub>3</sub> PS <sub>2</sub>
Molecular Weight	258.34 g/mol	~268.40 g/mol
CAS Number	126-75-0	Not available
Appearance	Oily, colorless to pale yellow liquid[1]	Oily, colorless to pale yellow liquid

Table 2: Mass Spectrometry Data (Illustrative)

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Demeton-S	259.1	89.0	61.0
Demeton-S-d10	269.1	99.0	61.0

Note: The m/z values for **Demeton-S-d10** are illustrative and based on a +10 Da mass shift from Demeton-S. Actual values may vary depending on the specific labeling pattern and ionization method.

## Experimental Protocols

The following are generalized experimental protocols for the use of **Demeton-S-d10** as an internal standard in the analysis of Demeton-S in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Sample Preparation and Extraction

- Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of **Demeton-S-d10** solution to achieve a final concentration appropriate for the expected analyte concentration range.
- Extraction:
  - For liquid samples (e.g., water, plasma): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge.
  - For solid samples (e.g., soil, food products): Homogenize the sample and extract with an appropriate solvent such as acetone or acetonitrile.<sup>[2][3]</sup> A subsequent liquid-liquid partitioning or SPE cleanup may be necessary to remove interfering matrix components.<sup>[2][3]</sup>
- Concentration and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

## LC-MS/MS Analysis

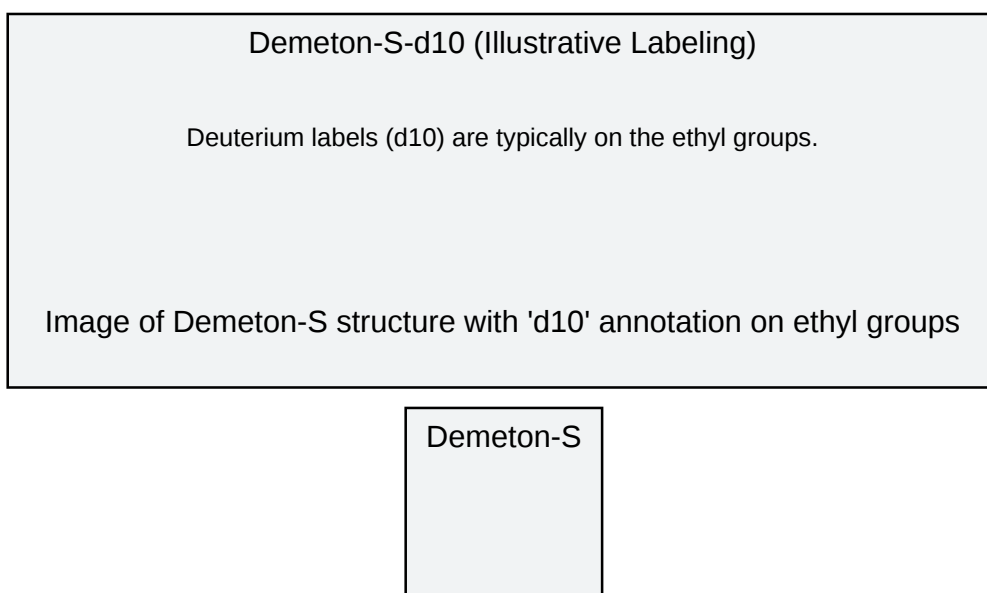
- Chromatographic Separation:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5  $\mu$ m).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometric Detection:
  - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the transitions listed in Table 2 for both Demeton-S and **Demeton-S-d10**.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

## Visualizations

The following diagrams illustrate the chemical structure, a typical analytical workflow, and the quantification principle involving **Demeton-S-d10**.

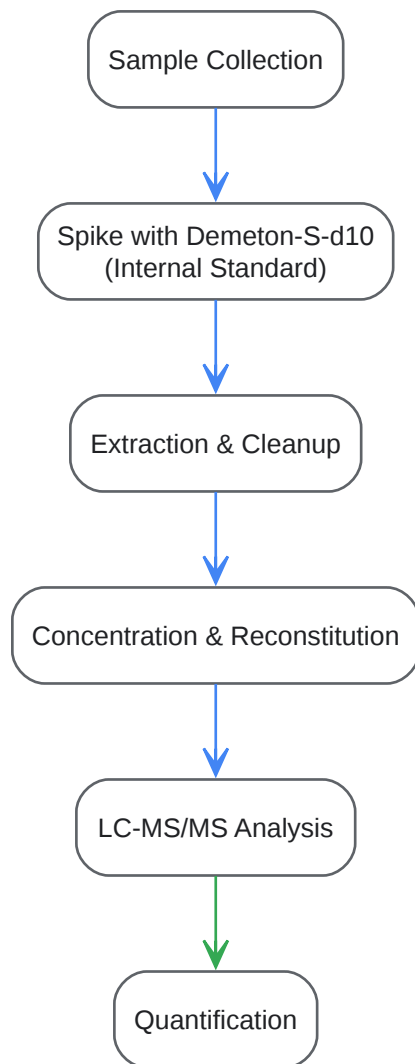
Chemical Structure of Demeton-S and Demeton-S-d10



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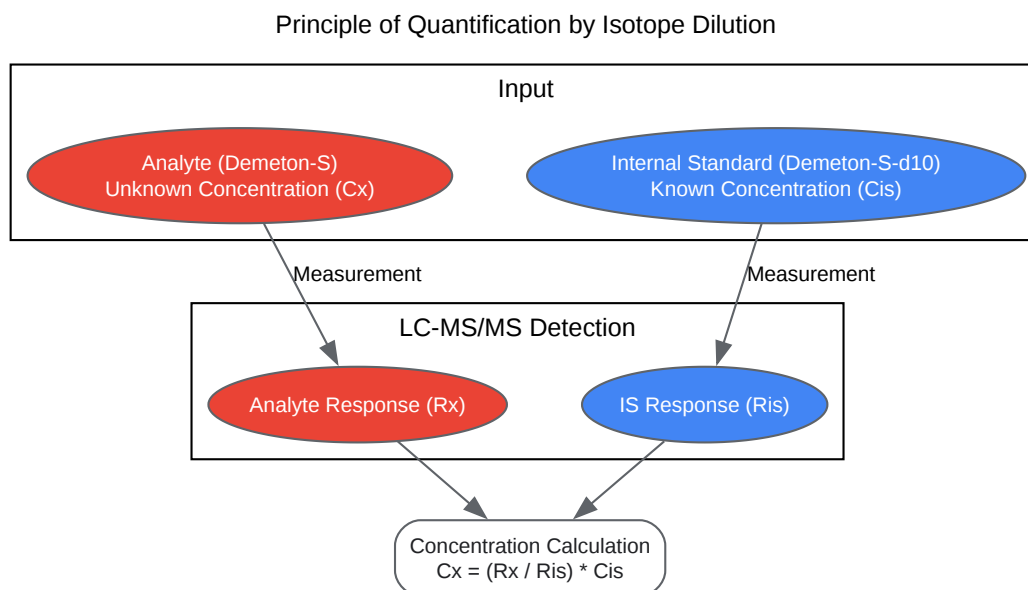
Caption: Comparative structures of Demeton-S and its deuterated form.

## Analytical Workflow Using Demeton-S-d10



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Caption: Standard workflow for sample analysis with an internal standard.



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Caption: The relationship between analyte and internal standard for accurate quantification.

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## References

- 1. Demeton-S-methyl | C<sub>6</sub>H<sub>15</sub>O<sub>3</sub>PS<sub>2</sub> | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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